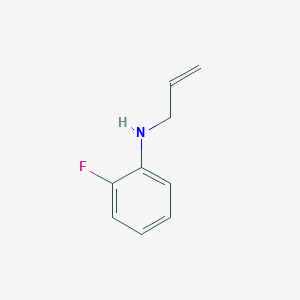

N-Allyl-N-(2-fluorophenyl)amine

Description

Contextualization within Fluoroaniline (B8554772) and Allylamine (B125299) Chemistry

N-Allyl-N-(2-fluorophenyl)amine is a derivative of both fluoroaniline and allylamine, two important classes of compounds in organic chemistry. Fluoroanilines are aniline (B41778) derivatives where one or more hydrogen atoms on the benzene (B151609) ring are replaced by fluorine. nih.govdrugbank.com The presence of fluorine can significantly alter the electronic properties, reactivity, and biological activity of the molecule. ontosight.ai There are different isomers of fluoroaniline, such as 2-fluoroaniline (B146934), 3-fluoroaniline, and 4-fluoroaniline, depending on the position of the fluorine atom on the benzene ring. nih.govnih.govchemspider.com

Allylamines are organic compounds that contain an allyl group attached to a nitrogen atom. wikipedia.org The allyl group's double bond makes it a reactive site for various chemical transformations, including additions and rearrangements. ontosight.ai Allylamines are valuable precursors in the synthesis of a wide range of compounds, including pharmaceuticals and polymers. wikipedia.orgresearchgate.net

Significance as a Versatile Synthetic Intermediate and Building Block

The combination of the fluoroaniline and allylamine moieties in N-Allyl-N-(2-fluorophenyl)amine makes it a highly versatile intermediate in organic synthesis. The fluorine atom can influence the reactivity of the aromatic ring and the nitrogen atom, while the allyl group provides a handle for further functionalization.

This compound and its derivatives are used in various synthetic applications. For instance, N-allyl-N-sulfonyl ynamides, which can be derived from related structures, undergo palladium-catalyzed reactions to form amidines and vinylogous amidines. nih.gov These reactions demonstrate the utility of the allyl group in complex molecular rearrangements. Furthermore, the development of new synthetic methods for fluorinated amines is an active area of research, highlighting the importance of compounds like N-Allyl-N-(2-fluorophenyl)amine in creating novel molecules with potential applications in drug discovery and materials science. acs.org

The synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines showcases the broader utility of amine derivatives in constructing complex aromatic structures. nih.gov Similarly, the synthesis of allylic amines through various catalytic methods is a testament to their importance as building blocks in organic chemistry. organic-chemistry.orgorganic-chemistry.org The formation of carbon-nitrogen bonds, a key step in the synthesis of N-aryl amines, is a fundamental process in organic synthesis with wide-ranging applications. wjpmr.com

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-prop-2-enylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYIXKXHPQWTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of N Allyl N 2 Fluorophenyl Amine Scaffolds

Intramolecular Cyclization and Heterocycle Formation Reactions

The presence of both a nucleophilic nitrogen and an electrophilic allyl group within the same molecule predisposes N-Allyl-N-(2-fluorophenyl)amine and related structures to intramolecular cyclization. These reactions are often facilitated by catalysts and can lead to a diverse range of heterocyclic products.

Photoredox-Catalyzed Cyclizations to Fluorinated Cyclic Amines

Photoredox catalysis has become a powerful method for initiating cyclization reactions under mild conditions. nottingham.ac.uk In the context of N-allyl-N-(2-fluorophenyl)amine derivatives, this approach can be utilized to synthesize fluorinated cyclic amines, which are of significant interest in medicinal chemistry due to the beneficial effects of fluorine on properties like metabolic stability and bioavailability. nottingham.ac.ukalfa-chemistry.com

The general mechanism of photoredox catalysis involves the excitation of a photocatalyst, such as [Ru(bpy)3]2+, by visible light. nottingham.ac.uk The excited catalyst can then engage in single-electron transfer (SET) with a suitable substrate. In the case of appropriately substituted N-allyl amine derivatives, this can lead to the formation of a radical intermediate that subsequently undergoes intramolecular cyclization. For instance, a photoredox radical cyclization of bromodifluoroethylamines, which can be prepared from corresponding allylamines, has been reported to yield cyclic β-difluoroamines. chemrxiv.org The strong electron-withdrawing nature of the fluorine atoms is crucial, as it prevents the oxidation of the amine substrate and product under the reaction conditions. nottingham.ac.uk

A deconstructive strategy has also been reported to transform cyclic amine derivatives into versatile fluorine-containing acyclic amine derivatives through C(sp³)–C(sp³) single-bond cleavage followed by C(sp³)–F bond formation. nih.gov This method, mediated by silver salts, involves the oxidation of a saturated cyclic amine to an iminium ion, which is then trapped by water to form a hemiaminal. This intermediate undergoes homolytic ring-opening to yield a primary radical that can then be fluorinated. nih.gov

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type |

| Photoredox Radical Cyclization | [Ru(bpy)3]2+ | Bromodifluoroethylamines | Cyclic β-Difluoroamines |

| Deconstructive Fluorination | Silver Salts | Cyclic Amines | Fluorinated Acyclic Amines |

Ring-Closure Reactions for Pyrrole (B145914) and Related Heterocycles

N-Allyl-N-(2-fluorophenyl)amine can serve as a precursor for the synthesis of pyrroles and related heterocyclic systems. figshare.comacs.org These reactions often involve transition metal catalysis to facilitate the necessary bond formations.

One such method involves the rhodium(III)-catalyzed reaction of allylamines with alkenes. figshare.comacs.org This process proceeds through a chelation-assisted C-H bond activation of the vinyl group of the allylamine (B125299), followed by carbometalation of the alkene and subsequent N-annulation to form the pyrrole ring. acs.org While N-phenyl-allylamine has been shown to participate in these reactions, it generally yields lower product amounts compared to its N-alkyl counterparts. acs.org

Another approach to pyrrole synthesis involves a tandem reaction of cross-metathesis followed by cyclization. organic-chemistry.org In this method, protected electron-deficient N-allylamines react with α,β-unsaturated carbonyl compounds in the presence of a Lewis acid and a Hoveyda-Grubbs catalyst. organic-chemistry.org A metal-free synthesis has also been developed where an allyl ketone reacts with an amine in the presence of dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate, which activates the double bond for a subsequent nucleophilic attack and cyclization. acs.org

Formation of Azacycles via Activated Allylamine Intermediates

The synthesis of various azacycles, or nitrogen-containing rings, can be achieved from N-allyl-N-(2-fluorophenyl)amine and its derivatives through the generation of activated allylamine intermediates. mdpi.comnih.gov These intermediates can be formed under various conditions, often involving metal catalysts or strong acids.

For example, a practical method for synthesizing N-aryl-substituted azacycles involves the reaction of N-alkyl-protected arylamines with cyclic ethers in the presence of TiCl4 and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). rsc.org The proposed mechanism suggests that the arylamine and TiCl4 form a titanium complex, which then coordinates with the cyclic ether, facilitating its ring-opening and subsequent cyclization to form the azacycle. nih.gov A synergistic effect between a Lewis acid like B(C6F5)3 and a Brønsted acid has also been shown to promote the reaction between arylamines and cyclic ethers, leading to N-aryl-substituted azacycles. nih.gov

Rearrangement Processes Involving the Allylic Moiety

The allylic group in N-Allyl-N-(2-fluorophenyl)amine is susceptible to various rearrangement reactions, which can be harnessed to create new and complex molecular structures.

Zwitterionic Aza-Claisen Rearrangements

The aza-Claisen rearrangement is a powerful tool for the formation of γ,δ-unsaturated imines and amines. tcichemicals.com In the context of N-aryl allylamines, a variation of this reaction can occur. For instance, the addition of an aryne to a tertiary allylamine can lead to the formation of o-allylaniline products through an aza-Claisen rearrangement. nih.gov The aryne serves a dual purpose: it provides the π-component for the rearrangement and also quaternizes the amine, which lowers the activation energy for the sigmatropic shift. nih.gov

While typically requiring high temperatures, the aza-Claisen rearrangement can be facilitated at lower temperatures by the addition of a Lewis acid. tcichemicals.com Catalytic asymmetric versions of this rearrangement have also been developed, allowing for the synthesis of unprotected secondary allylic amines with high enantioselectivity from N-aryl- and N-alkyl-substituted trifluoroacetimidates. organic-chemistry.org

Mechanisms of Allylic Amine Migration

The migration of the double bond within the allylic system of an amine, often referred to as a 1,3-proton shift, is a fundamental process that can lead to isomeric products. beilstein-journals.org This rearrangement can be catalyzed by a base and involves the deprotonation at the carbon adjacent to the nitrogen and the double bond, followed by reprotonation at the terminal carbon of the original double bond.

In a study on the synthesis of optically active tetrafluoroethylenated amines, a nottingham.ac.ukfigshare.com-proton shift reaction was observed when treating N-(2,2,3,3-tetrafluoropent-4-en-1-ylidene)-1-phenylethylamine derivatives with DBU. beilstein-journals.org This reaction proceeded with a high degree of chirality transfer, indicating a stereocontrolled process. The mechanism likely involves the formation of an aza-anion intermediate which then undergoes rearrangement.

Another potential mechanism for the migration of an internal allylic amine to a terminal allylic amine involves the cleavage of the carbon-nitrogen bond to form a stable carbocation, especially if the nitrogen has a good leaving group. The nitrogen anion can then attack the terminal carbon of the allylic system. researchgate.net

Nucleophilic Addition Reactions

The lone pair of electrons on the nitrogen atom of N-Allyl-N-(2-fluorophenyl)amine allows it to act as a nucleophile, participating in a variety of addition reactions. This section explores its reactivity in the context of epoxide ring-opening.

Ring Opening of Epoxides by N-Allyl-N-(2-fluorophenyl)amine

The reaction between an amine and an epoxide is a classic example of a nucleophilic addition, resulting in the formation of a β-amino alcohol. Epoxides, or oxiranes, are three-membered rings containing an oxygen atom. This structure is highly strained and, therefore, susceptible to ring-opening by nucleophiles. Amines, including secondary amines like N-Allyl-N-(2-fluorophenyl)amine, serve as effective nucleophiles for this transformation.

The reaction proceeds via a backside SN2-type attack of the amine's nitrogen atom on one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the cleavage of a carbon-oxygen bond, relieving the ring strain. rsc.orgmdpi.com In neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. The process concludes with the protonation of the resulting alkoxide to yield the final β-amino alcohol product.

For N-Allyl-N-(2-fluorophenyl)amine, the reaction with a simple epoxide like propylene (B89431) oxide would yield a 1-((2-fluorophenyl)(allyl)amino)propan-2-ol. The reaction is highly regioselective, with the nitrogen atom bonding to the terminal carbon of the epoxide.

General Reaction Scheme:

N-Allyl-N-(2-fluorophenyl)amine + Epoxide → β-Amino alcohol

The table below illustrates the expected products from the reaction of N-Allyl-N-(2-fluorophenyl)amine with various epoxides, highlighting the regioselectivity of the addition.

| N-Allyl-N-(2-fluorophenyl)amine | Epoxide Reactant | Expected Major Product |

| Propylene Oxide | 1-((2-Fluorophenyl)(allyl)amino)propan-2-ol | |

| Styrene Oxide | 2-((2-Fluorophenyl)(allyl)amino)-1-phenylethan-1-ol | |

| 1,2-Epoxybutane | 1-((2-Fluorophenyl)(allyl)amino)butan-2-ol |

Derivatization Strategies for Structural Modification and Analysis

The N-Allyl-N-(2-fluorophenyl)amine scaffold possesses multiple reactive sites—the secondary amine, the allyl double bond, and the fluorinated aromatic ring—that can be targeted for structural modification. These derivatizations are crucial for both analytical detection and the generation of new molecular entities for further synthetic applications.

Pre-column Derivatization for Chromatographic Analysis

In High-Performance Liquid Chromatography (HPLC), many small molecules like N-Allyl-N-(2-fluorophenyl)amine lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using common UV-Vis or fluorescence detectors. sigmaaldrich.comthermofisher.com Pre-column derivatization is a technique used to chemically modify the analyte before it is introduced into the HPLC system. sdiarticle4.comresearchgate.net This process involves reacting the analyte with a labeling reagent to attach a moiety that is easily detectable. researchgate.net

For secondary amines, a common and effective derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.com The reaction involves the nucleophilic substitution of the chloroformate by the amine nitrogen, forming a highly fluorescent and UV-active FMOC-amine derivative. This derivatization significantly enhances detection sensitivity. thermofisher.com The procedure typically involves mixing the amine sample with the derivatizing reagent in a buffered solution (e.g., borate (B1201080) buffer) and allowing the reaction to proceed under controlled temperature and time before injection. sigmaaldrich.comthermofisher.com

Table of Common Derivatizing Agents for Amines in HPLC:

| Derivatizing Agent | Target Functional Group(s) | Detection Method |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines, Phenols | Fluorescence, UV |

| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence |

| Phenyl isocyanate (PIC) | Primary and Secondary Amines | UV |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and Secondary Amines | UV |

Functionalization for Further Synthetic Pathways

The structural features of N-Allyl-N-(2-fluorophenyl)amine provide several handles for elaboration into more complex molecules.

Allyl Group Transformations: The alkene functionality of the allyl group is a versatile site for synthetic modification. It can participate in a wide array of reactions. For instance, hydrocarboxylation can introduce a carboxylic acid group, converting the allyl amine into a γ-amino acid derivative. researchgate.net Other potential transformations include oxidation reactions like dihydroxylation to form a diol, epoxidation to create a new epoxide, or olefin metathesis to form new carbon-carbon bonds.

N-Functionalization: The secondary amine can be further functionalized. For example, acylation with an acid chloride or anhydride (B1165640) would yield the corresponding amide. This transformation can be useful for altering the electronic properties of the nitrogen atom or for installing protecting groups.

Aromatic Ring Substitution: The 2-fluorophenyl ring can undergo electrophilic aromatic substitution. The fluorine atom and the N-allyl amino group will direct incoming electrophiles to specific positions on the ring, allowing for the introduction of new substituents and further diversification of the molecular scaffold.

These derivatization strategies underscore the utility of N-Allyl-N-(2-fluorophenyl)amine as a versatile building block in synthetic organic chemistry.

Mechanistic Investigations of Reactions Involving N Allyl N 2 Fluorophenyl Amine Systems

Reaction Pathway Elucidation and Intermediates Identification

The reactivity of N-Allyl-N-(2-fluorophenyl)amine is dictated by the interplay between its functional groups. Reactions can be directed at the nitrogen atom, the allylic double bond, or the aromatic ring, often involving complex multi-step pathways and the formation of transient intermediates.

Reactions involving N-allyl systems can proceed through either ionic or radical pathways, depending on the reagents and conditions.

Ionic Mechanisms: In many cases, the nitrogen atom of N-Allyl-N-(2-fluorophenyl)amine acts as a nucleophile. In reactions with alkyl halides, a standard SN2 mechanism can lead to the formation of a quaternary ammonium (B1175870) salt. However, the allylic group introduces the possibility of an SN2′ pathway, where the nucleophile attacks the γ-carbon of the allyl group, leading to a rearranged product. researchgate.net The fluorine atom at the ortho position of the phenyl ring has a significant electron-withdrawing effect, which reduces the nucleophilicity of the amine compared to its non-fluorinated analog, N-allylaniline. This deactivation can influence the kinetics of these ionic substitution reactions.

Radical Mechanisms: Radical pathways offer an alternative route for functionalization. For instance, radical cyclization of related N-protected 2-substituted 3-aza-5-hexenyl radicals has been shown to produce pyrrolidine (B122466) rings with high stereoselectivity. organic-chemistry.org By analogy, a radical initiated at the allyl group of N-Allyl-N-(2-fluorophenyl)amine could undergo intramolecular cyclization or intermolecular reactions. The generation of an aminyl radical on the nitrogen is another possibility, which could participate in additions to alkenes or other radical traps. Studies on the cross-coupling of organic fluorides with amines have pointed to the generation of amino radicals as key intermediates in certain transition-metal-free systems. researchgate.net

Catalysts, particularly transition metals, play a pivotal role in controlling the reactivity and selectivity of reactions involving allylic amines.

In palladium-catalyzed reactions, such as the Tsuji-Trost allylation, the catalyst interacts with the π-system of the allyl group to form a π-allyl-palladium intermediate. researchgate.net This complex can then be attacked by a nucleophile. For a molecule like N-Allyl-N-(2-fluorophenyl)amine, the nitrogen atom's lone pair and the ortho-fluorine atom can influence the coordination of the palladium catalyst, potentially affecting the regioselectivity and stereoselectivity of the nucleophilic attack. The interaction between the catalyst and the nitrogen is critical; excessively tight binding can inhibit catalysis, a known challenge in the amination of internal alkenes. bldpharm.com

Copper catalysts are also employed, often in asymmetric amination reactions. rsc.org In these systems, a copper-chiral ligand complex coordinates with the substrate. The fluorine atom in N-Allyl-N-(2-fluorophenyl)amine could engage in secondary interactions with the catalyst center, influencing the geometry of the transition state and, consequently, the stereochemical outcome of the reaction.

Stereochemical Control Mechanisms in Asymmetric Transformations

Achieving stereocontrol in reactions of N-Allyl-N-(2-fluorophenyl)amine is a key objective for its use in synthesizing chiral molecules, which are prevalent in pharmaceuticals and natural products. rsc.orgacs.org Asymmetric allylic amination is a powerful tool for creating chiral amines directly from alkenes. bldpharm.com

In palladium-catalyzed enantioselective reactions, the stereochemical outcome is determined by the chiral ligand coordinated to the metal. For example, in the N-allylation of sulfonamides to create N-C axially chiral compounds, ligands like the (S,S)-Trost ligand have been used to achieve good enantioselectivity (up to 92% ee). researchgate.netvulcanchem.com A similar strategy could be applied to reactions involving N-Allyl-N-(2-fluorophenyl)amine, where the chiral catalyst environment would differentiate between the two enantiotopic faces of the allyl group during nucleophilic attack, leading to one enantiomer in excess.

Density functional theory (DFT) studies on related radical cyclizations have shown that high cis-selectivity can be achieved through chair-axial transition states, which are energetically favored over those leading to trans products. organic-chemistry.org The stereochemical outcome is influenced by the steric and electronic nature of the N-protecting group. For N-Allyl-N-(2-fluorophenyl)amine, the 2-fluorophenyl group would play a crucial role in dictating the preferred conformation of the transition state, thereby controlling the diastereoselectivity in such cyclization reactions.

Influence of Fluorine Substitution on Reaction Selectivity and Kinetics

The introduction of a fluorine atom onto the phenyl ring significantly modulates the electronic properties of the amine, which in turn affects reaction selectivity and kinetics. Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong inductive electron-withdrawing effect. masterorganicchemistry.com

Kinetics: The electron-withdrawing nature of the ortho-fluoro substituent decreases the electron density on the nitrogen atom of N-Allyl-N-(2-fluorophenyl)amine. This reduction in basicity and nucleophilicity can slow down reactions where the amine acts as a nucleophile, such as in SN2 alkylations. Studies on the nucleophilic substitution of fluorinated alkyl bromides have demonstrated a significant deceleration in SN2 reaction rates as fluorine is introduced closer to the reaction center. researchgate.net While the fluorine in N-Allyl-N-(2-fluorophenyl)amine is on the N-substituent rather than the electrophile, its influence on the nucleophile's reactivity is a critical kinetic factor. Some reaction rates involving amines have been found to be first or second order with respect to the amine. researchgate.net

Selectivity: The electronic effect of fluorine can also govern selectivity. In electrophilic aromatic substitution reactions, the fluorine atom is an ortho-, para-director, but it deactivates the ring towards attack. In transition-metal-catalyzed cross-coupling reactions, the C-F bond is typically strong, but it can be activated under specific conditions, for example, through interaction with a silylboronate. researchgate.net This offers a potential handle for selective functionalization. Furthermore, in copper-catalyzed aminofluorination, the presence of a fluorine source can lead to the formation of β-fluoroalkylamines through a proposed aminyl radical intermediate. nih.gov

The table below summarizes the expected electronic influence of the fluorine substituent.

| Property | N-allylaniline (Reference) | N-Allyl-N-(2-fluorophenyl)amine | Effect of Fluorine |

| Nitrogen Nucleophilicity | Higher | Lower | Inductive withdrawal reduces electron density on N |

| Aromatic Ring Reactivity | Activated | Deactivated | Strong -I effect deactivates ring to electrophilic attack |

| Acidity of N-H Proton | Lower pKa | Higher pKa | Electron withdrawal stabilizes the conjugate base |

Mechanistic Parallels with Related Allylic Amine Chemistry

The reaction mechanisms of N-Allyl-N-(2-fluorophenyl)amine can be understood by drawing parallels with other well-studied allylic and aromatic amine systems.

The chemistry is analogous to that of other N-allylanilines. For instance, N-Allyl-N-(4-fluorophenyl)amine, the para-isomer, is synthesized via the reduction of the corresponding imine. vulcanchem.com Both isomers share the reduced nucleophilicity due to the fluorine atom, though the steric hindrance from the ortho-substituent in N-Allyl-N-(2-fluorophenyl)amine is more pronounced.

Mechanistic parallels can also be drawn with the cyclopolymerization of diallylamines. researchgate.net These reactions, often initiated by radicals, involve an initial radical addition to one of the allyl groups, followed by an intramolecular cyclization to form five- or six-membered rings. The substituents on the allyl group or the nitrogen determine the site of initial attack and the direction of cyclization. For N-Allyl-N-(2-fluorophenyl)amine, while it is a mono-allylic amine, its reactions with radical species would follow similar principles of radical addition and potential subsequent rearrangement or termination steps.

Finally, the von Braun reaction, a classic method for the N-dealkylation of tertiary amines using cyanogen (B1215507) bromide, proceeds through a quaternary cyanoammonium intermediate. nih.gov While N-Allyl-N-(2-fluorophenyl)amine is a secondary amine, its N-alkylated derivatives would be susceptible to similar dealkylation processes, where the allyl group could be cleaved.

Coordination Chemistry of N Allyl N 2 Fluorophenyl Amine As a Ligand

Formation of Transition Metal-Allyl Complexes

The formation of transition metal-allyl complexes is a fundamental process in organometallic chemistry, typically achieved through several synthetic routes. wikipedia.org These methods include the oxidative addition of allylic halides to low-valent metal centers, the reaction of metal hydrides with dienes, or the nucleophilic attack of an allyl anion equivalent on a metal halide. wikipedia.orgilpi.com

In the context of N-Allyl-N-(2-fluorophenyl)amine, it is conceivable that it could coordinate to a transition metal, though no specific examples are present in the current body of scientific work. The synthesis of such a complex would likely involve the reaction of N-Allyl-N-(2-fluorophenyl)amine with a suitable transition metal precursor, such as a metal carbonyl, halide, or a complex with labile ligands. The reaction conditions, including solvent, temperature, and the presence of activating agents, would be crucial in determining the outcome of such a reaction.

η-Bonding Modes and Structural Characteristics of Ligand-Metal Interactions

Allyl ligands are known for their versatile bonding modes with transition metals, most commonly exhibiting η¹ (monohapto) and η³ (trihapto) coordination. In the η¹ mode, the allyl group binds to the metal through a single carbon atom, behaving as a one-electron donor X-type ligand. ilpi.comnumberanalytics.com In the more common η³ mode, all three carbon atoms of the allyl fragment bond to the metal center, acting as a three-electron donor LX-type ligand. ilpi.comnumberanalytics.com

The structural characteristics of η³-allyl complexes are well-defined. The C-C bond lengths within the coordinated allyl group are typically intermediate between single and double bonds, and the plane of the allyl ligand is often tilted with respect to the metal's coordination sphere to maximize orbital overlap. ilpi.com Spectroscopic techniques such as ¹H and ¹³C NMR are invaluable for characterizing these interactions, with distinct chemical shifts observed for the syn, anti, and central protons of the allyl group. ilpi.com While these principles are well-understood for simple allyl ligands, their specific application to the more complex N-Allyl-N-(2-fluorophenyl)amine ligand, with its additional donor atoms and electronic influences, remains a subject for future research.

Role of Fluorine and Nitrogen in Metal Chelation

The presence of both a nitrogen atom and a fluorine substituent on the phenyl ring of N-Allyl-N-(2-fluorophenyl)amine introduces intriguing possibilities for its coordination behavior. The nitrogen atom, with its lone pair of electrons, could act as a Lewis base and coordinate to the metal center. This could lead to the formation of a chelate ring, where the ligand binds to the metal through both the nitrogen atom and the allyl group's π-system. Such chelation would enhance the stability of the resulting metal complex.

The ortho-fluoro substituent is also expected to play a significant role. The high electronegativity of fluorine can influence the electronic properties of the phenyl ring and, by extension, the donor ability of the nitrogen atom. nih.govnih.gov Furthermore, studies on the C-H functionalization of fluoroarenes have shown that ortho-fluorine atoms can direct metallation to the adjacent C-H bond, a phenomenon that could potentially compete with or modify the expected coordination of the allyl and amine functionalities. nih.govacs.org The interplay between the steric and electronic effects of the fluorine atom and the coordinating tendencies of the nitrogen and allyl moieties would be a key area of investigation for understanding the full potential of N-Allyl-N-(2-fluorophenyl)amine as a ligand.

Computational Chemistry and Theoretical Studies on N Allyl N 2 Fluorophenyl Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

For N-Allyl-N-(2-fluorophenyl)amine, DFT studies would involve optimizing the molecular geometry to find the most stable conformations. The presence of the flexible allyl group and the potential for rotation around the C-N bond suggest that multiple low-energy conformers may exist. Theoretical conformational analysis can identify these stable geometries and their relative energies. acs.org For instance, calculations on similar allyl amides and allylamines have successfully predicted preferred conformations and the energetic barriers between them. nih.gov

The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, provide an indication of the molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Conformer of N-Allyl-N-(2-fluorophenyl)amine

| Property | Illustrative Value | Significance |

| Total Energy | -591.4 Ha | Indicates the relative stability of the conformer. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | A measure of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical results that would be obtained from a DFT calculation at a specific level of theory (e.g., B3LYP/6-31G). Actual values would depend on the chosen computational method and basis set.*

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are instrumental in mapping the pathways of chemical reactions, providing a detailed picture of the transformation from reactants to products. researchgate.net For reactions involving N-Allyl-N-(2-fluorophenyl)amine, such as electrophilic addition to the allyl group or substitution on the aromatic ring, DFT can be used to locate the transition state (TS) structures. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. acs.org

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. researchgate.net This detailed mapping of the reaction pathway can reveal the presence of intermediates and provide a step-by-step description of bond-breaking and bond-forming events. researchgate.net

Prediction of Reactivity and Selectivity Profiles

The prediction of how and where a molecule will react is a key application of computational chemistry. Conceptual DFT provides a framework for this, using calculated properties to define reactivity indices. nih.gov For N-Allyl-N-(2-fluorophenyl)amine, these indices can predict its behavior as a nucleophile or electrophile and identify the most reactive sites within the molecule.

Key reactivity descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity (ω): Quantifies the electrophilic nature of a molecule.

Local Nucleophilicity (Nk) and Electrophilicity (ωk): These are site-specific indices that predict which atoms are most likely to act as nucleophiles or electrophiles, respectively. nih.gov

By analyzing these descriptors for N-Allyl-N-(2-fluorophenyl)amine, one could predict, for instance, whether an electrophile would preferentially attack the nitrogen atom, the allyl double bond, or the electron-rich phenyl ring. The fluorine substituent's electron-withdrawing nature and its position on the ring would significantly influence these reactivity patterns. Studies on other heteroaromatic systems have demonstrated that calculated HOMO orbitals and NMR shifts can accurately predict the regioselectivity of electrophilic aromatic substitution. ulisboa.ptresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Binding Stability

While DFT calculations typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at finite temperatures. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, solvent effects, and interactions with other molecules. researchgate.netresearchgate.net

For N-Allyl-N-(2-fluorophenyl)amine, an MD simulation in a solvent like water or an organic solvent would reveal its dynamic conformational landscape. It would show how the allyl chain and the phenyl ring move and rotate in solution, and how the molecule interacts with its environment through hydrogen bonds or van der Waals forces. nih.gov This is particularly relevant for understanding how the molecule might bind to a biological target, such as an enzyme active site. nih.govnih.gov

MD simulations are also crucial for studying binding stability. If N-Allyl-N-(2-fluorophenyl)amine were docked into a protein's binding pocket, an MD simulation could assess the stability of the complex over time. By analyzing the trajectory, one can calculate root-mean-square deviation (RMSD) to see how much the ligand moves from its initial position and identify key interactions, like hydrogen bonds, that stabilize the binding.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Setting | Purpose |

| Force Field | AMBER, GROMOS | Defines the potential energy function for the system. |

| Solvent Model | TIP3P, SPC/E | Explicitly represents the solvent molecules. |

| Simulation Time | 100 ns - 1 µs | The duration over which the system's dynamics are simulated. |

| Temperature | 300 K | Simulates physiological or room temperature conditions. |

| Pressure | 1 atm | Simulates constant pressure conditions. |

| Ensemble | NPT (isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models use calculated molecular descriptors to predict properties that might be difficult or time-consuming to measure experimentally.

For a class of compounds like substituted anilines, which includes N-Allyl-N-(2-fluorophenyl)amine, QSPR models can be developed to predict a wide range of properties. For example, models have been successfully built to predict the carcinogenicity of aromatic amines based on descriptors related to hydrophobicity and electronic properties. mdpi.comresearchgate.netnih.gov

The process of building a QSPR model involves:

Assembling a dataset of compounds with known property values.

Calculating a large number of molecular descriptors for each compound. These can be constitutional, topological, geometric, or quantum-chemical descriptors.

Using statistical methods or machine learning algorithms to select the most relevant descriptors and build a predictive equation.

Validating the model to ensure its predictive power.

For N-Allyl-N-(2-fluorophenyl)amine, a QSPR model could potentially predict properties such as boiling point, solubility, or even its affinity for a particular receptor, based on its structural features.

Table 3: Examples of Descriptors Used in QSPR Models for Aromatic Amines

| Descriptor Type | Example Descriptor | Property Predicted |

| Electronic | Energy of the Highest Occupied Molecular Orbital (EHOMO) | Carcinogenic Potency |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Carcinogenicity |

| Steric | Molecular Refractivity (MR) | Carcinogenicity |

| Constitutional | Molecular Weight (MW) | Various Physicochemical Properties |

| Topological | Wiener Index | Boiling Point |

Advanced Applications in Complex Organic Synthesis

Building Blocks for High-Value Organic Molecules

N-Allyl-N-(2-fluorophenyl)amine serves as a crucial starting material for the synthesis of more complex, high-value organic molecules. The presence of both an allylic double bond and a secondary amine allows for a wide array of chemical modifications. For instance, it can be a precursor in the synthesis of complex heterocyclic structures, such as pyrimidine (B1678525) derivatives. One notable example is the synthesis of n-allyl-6-(2-fluorophenyl)-2-phenylpyrimidin-4-amine, a molecule with a significantly more complex scaffold. chemicalbook.com This transformation highlights the utility of the N-Allyl-N-(2-fluorophenyl)amine core in building larger, functionalized molecular frameworks.

The reactivity of the allyl group allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, including palladium-catalyzed cross-coupling reactions like the Heck reaction, and metathesis reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular skeletons from simpler precursors. The 2-fluorophenyl group, on the other hand, can influence the electronic properties and reactivity of the molecule, and the fluorine atom can be a site for further functionalization or can be retained in the final product to modulate its biological activity.

Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. rsc.org N-Allyl-N-(2-fluorophenyl)amine, containing a fluorinated phenyl ring, is therefore a valuable intermediate for the synthesis of fluorinated analogues of biologically active compounds.

The N-allyl group is a particularly useful functional handle for the construction of nitrogen-containing heterocycles, which are prevalent in many pharmacologically active compounds. Intramolecular cyclization reactions of N-allyl amides and related derivatives are a powerful tool for the synthesis of a variety of heterocyclic systems. scispace.com For example, palladium-catalyzed intramolecular cyclization of N-allyl amides can lead to the formation of γ-lactams, a common motif in many natural products and pharmaceuticals. scispace.com

Furthermore, the secondary amine functionality can be acylated or sulfonated, and the resulting N-allyl amides or sulfonamides can undergo a range of cyclization reactions to afford various heterocyclic scaffolds. nih.govnih.gov These scaffolds can then be further elaborated to generate libraries of compounds for pharmacological screening. The development of novel oxazolomorphinans with N-allyl substituents has shown interesting interactions with opioid receptors, highlighting the potential of the N-allyl moiety in modulating pharmacological activity. nih.gov

Contribution to Agrochemical and Material Science Development

Fluorinated organic compounds have a significant impact on the agrochemical industry, with a substantial number of modern pesticides containing fluorine atoms to enhance their efficacy and stability. The synthesis of fluorinated amines and heterocycles is therefore of great interest for the development of new agrochemicals. rsc.orgacs.org While direct applications of N-Allyl-N-(2-fluorophenyl)amine in commercial agrochemicals are not extensively documented, its structural motifs are relevant to this field. The fluorinated phenyl ring and the nitrogen-containing core are features found in many active agrochemical ingredients.

In material science, amines are crucial components in the synthesis of polymers, catalysts, and other functional materials. nih.govijrpr.com N-heterocyclic amines, in particular, are used as monomers for the creation of porous organic polymers and carbon nitride semiconductors. nih.gov The allyl group of N-Allyl-N-(2-fluorophenyl)amine offers a site for polymerization or for grafting onto other materials, potentially leading to the development of novel functional polymers with tailored electronic and physical properties. The presence of fluorine can also impart desirable characteristics such as thermal stability and chemical resistance to these materials.

Precursors for Chiral Heterocycles and Advanced Materials

The synthesis of enantiomerically pure chiral heterocycles is of paramount importance in drug discovery and development. The allyl group in N-Allyl-N-(2-fluorophenyl)amine provides a handle for asymmetric transformations, enabling the synthesis of chiral building blocks. For instance, asymmetric dihydroxylation or epoxidation of the allyl group can introduce stereocenters, which can then be used to control the stereochemistry of subsequent cyclization reactions.

Intramolecular cyclization reactions of prochiral N-allyl compounds are a powerful strategy for the enantioselective synthesis of chiral heterocycles. The use of chiral catalysts in these reactions can induce high levels of stereocontrol, leading to the formation of optically active products. For example, palladium-catalyzed asymmetric intramolecular cyclization of N-allyl amides can provide access to chiral γ-lactams. scispace.com

The development of advanced materials can also benefit from the unique properties of N-Allyl-N-(2-fluorophenyl)amine. Its ability to participate in polymerization and cross-linking reactions through the allyl group makes it a candidate for the synthesis of novel polymers and composites. The incorporation of the fluorinated phenyl moiety can enhance the thermal and chemical stability of these materials, making them suitable for a range of advanced applications.

Below is a table summarizing the key applications of N-Allyl-N-(2-fluorophenyl)amine and its derivatives in complex organic synthesis.

| Application Area | Synthetic Transformation / Role | Resulting Structures / Potential Products |

| High-Value Organic Molecules | Building block in multi-step synthesis | Complex heterocyclic compounds (e.g., pyrimidines) chemicalbook.com |

| Pharmacologically Relevant Scaffolds | Intermediate for fluorinated analogues | Fluorinated heterocycles, potential drug candidates rsc.org |

| Precursor for cyclization reactions | γ-lactams, oxazolomorphinans scispace.comnih.gov | |

| Agrochemical Development | Source of fluorinated amine scaffold | Potential precursors for novel pesticides |

| Material Science | Monomer for polymerization | Functional polymers with enhanced stability |

| Chiral Synthesis | Substrate for asymmetric catalysis | Enantiomerically enriched chiral heterocycles |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape relevant to N-Allyl-N-(2-fluorophenyl)amine is largely defined by studies on analogous N-allyl anilines and fluorinated aromatic compounds. Research in this area is vibrant and focuses on leveraging the unique electronic properties and reactivity of these motifs.

Key Research Areas:

Palladium-Catalyzed Cross-Coupling: A significant body of work exists on the palladium-catalyzed reactions of N-allyl anilines and aryl fluorides. Methodologies for the synthesis of fluorinated anilines through the coupling of fluoroalkylamines with aryl halides have been developed, highlighting the importance of these structures. nih.gov While the fluoroalkylaniline products can be unstable under harsh conditions, the use of weaker bases like potassium phenoxide (KOPh) with specific phosphine (B1218219) ligands such as AdBippyPhos has enabled these transformations under milder conditions with low catalyst loadings. nih.gov This indicates a mature field for creating the N-aryl bond in fluorinated systems.

Selective Allylation of Anilines: The synthesis of N-allyl anilines is a fundamental transformation. rsc.org While traditional methods often involve metal complex catalysts like those based on palladium, iridium, or nickel, recent efforts have focused on more sustainable and reusable solid catalysts. rsc.orgrsc.org For instance, tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂) has been shown to effectively catalyze the monoallylation of anilines with high selectivity, preventing over-allylation due to steric hindrance at the catalyst's active sites. rsc.orgrsc.org

Heterocyclic Synthesis: N-allyl anilines are crucial building blocks for a variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. openmedicinalchemistryjournal.comnih.govresearchgate.net Palladium-catalyzed intramolecular cyclization reactions, such as those leading to indolines, are a common strategy. researchgate.net Furthermore, oxidative reactions of related systems, like N-allyl-2-aminophenols, can be switched between different pathways, such as alkoxyacyloxylation or intramolecular Diels-Alder reactions, by the presence or absence of a palladium catalyst, showcasing the versatility of the allyl and amino functionalities. acs.org

C-H Activation and Functionalization: Direct functionalization of C-H bonds is a powerful tool in organic synthesis. For substrates similar to N-Allyl-N-(2-fluorophenyl)amine, both ortho- and meta-C-H activation has been demonstrated. Template-directed approaches have enabled the olefination and acetoxylation of aniline (B41778) derivatives at the typically less reactive meta-position. nih.gov Additionally, challenges in the selective C-H activation of unprotected allylamines are being addressed through strategies that control catalyst speciation to prevent unwanted side reactions. nih.govresearchgate.net

The existing research provides a strong foundation of synthetic methods that are, in principle, applicable to N-Allyl-N-(2-fluorophenyl)amine for its synthesis and further transformation.

Emerging Trends and Unexplored Methodologies

Building on the current landscape, several emerging trends and unexplored methodologies hold significant promise for advancing the chemistry of N-Allyl-N-(2-fluorophenyl)amine.

Emerging Trends:

Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly expanding field. Photoinduced methods are being developed for the difluoroalkylation of anilines, sometimes even without an external photocatalyst by forming an electron donor-acceptor (EDA) complex between the aniline and the fluorinating reagent. acs.org This approach could be harnessed for novel C-H functionalizations or for introducing new fluorinated groups onto the N-Allyl-N-(2-fluorophenyl)amine scaffold under exceptionally mild conditions.

Nickel-Catalyzed Multi-Component Reactions: Nickel catalysis is gaining prominence for its ability to mediate complex transformations. Recently, a four-component spirocyclization/carbonylation cascade involving N-allyl amides has been developed. acs.orgacs.org Applying such multi-component strategies to N-Allyl-N-(2-fluorophenyl)amine could enable the rapid construction of highly complex, spirocyclic lactams, which are valuable structures in medicinal chemistry. acs.org

Sustainable Catalysis: The move towards more environmentally benign and cost-effective catalysts is a major trend. The use of earth-abundant metal catalysts or reusable solid acid catalysts, like the aforementioned WO₃/ZrO₂, for key transformations such as allylation represents a significant step forward. rsc.orgrsc.org Future work will likely focus on expanding the scope of these sustainable methods to a wider range of substrates, including fluorinated anilines.

Unexplored Methodologies:

Remote C-H Functionalization: While template-assisted meta-C-H activation has been shown for anilines, applying this strategy to N-Allyl-N-(2-fluorophenyl)amine remains an unexplored avenue. nih.gov The interplay between the directing group, the fluorine substituent, and the allyl moiety could lead to unique regioselectivity and provide access to novel substitution patterns.

Enantioselective Transformations: The development of asymmetric variants of the key reactions involving N-allyl anilines is a crucial next step. For instance, enantioselective palladium-catalyzed cyclizations or C-H functionalizations would provide access to chiral indolines and other valuable building blocks, which are highly sought after in drug discovery.

Bioconjugation: Transition metal-mediated reactions are increasingly being used for the modification of biomolecules under physiological conditions. wikipedia.org The unique reactivity of the allyl group, for example in palladium-catalyzed allylic alkylation, could potentially be exploited for the site-selective conjugation of N-Allyl-N-(2-fluorophenyl)amine derivatives to proteins or other biomolecules, opening up applications in chemical biology. wikipedia.org

Potential for Novel Transformations and Applications

The unique combination of a nucleophilic amine, a reactive allyl group, and an electronically modified phenyl ring due to the ortho-fluorine atom endows N-Allyl-N-(2-fluorophenyl)amine with significant potential for novel transformations and applications.

Novel Transformations:

Cascade Reactions: The structure of N-Allyl-N-(2-fluorophenyl)amine is ripe for the design of novel cascade reactions. For example, a sequence involving an initial C-H activation on the phenyl ring followed by an intramolecular trapping by the allyl group could lead to complex polycyclic systems in a single step. Nickel-catalyzed cascades involving radical addition and cyclization are another promising avenue for creating highly functionalized spirocyclic structures. acs.orgacs.org

Fluorine-Directed Reactivity: The ortho-fluorine atom can be more than a simple electronic modifier. It could potentially be used to direct metallation or other functionalization reactions to its vicinity. Furthermore, exploring transition-metal-free cross-coupling reactions mediated by silylboronates for the selective activation of the C-F bond could offer a novel way to derivatize the aromatic ring. acs.org

Synthesis of Novel Heterocycles: Beyond known cyclizations to form indolines, the reactivity of the allyl group could be harnessed to construct other heterocyclic systems. For instance, oxidative cyclization reactions involving both the allyl double bond and the nitrogen atom could lead to the formation of functionalized dihydro-1,4-benzoxazines or other related structures, as has been demonstrated for similar systems. acs.org

Potential Applications:

Medicinal Chemistry: Fluorinated anilines are important moieties in many bioactive molecules, improving metabolic stability and binding affinity. nih.govacs.org N-Allyl-N-(2-fluorophenyl)amine serves as a precursor to a variety of complex nitrogen-containing scaffolds that are of interest in drug discovery. For example, derivatives could be explored as inhibitors of kinases or other enzymes implicated in diseases like cancer. nih.gov The allyl group also provides a handle for further diversification to optimize pharmacological properties.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy of agrochemicals. nih.gov The N-allyl aniline scaffold is a component of some fungicides and herbicides. Therefore, derivatives of N-Allyl-N-(2-fluorophenyl)amine could be synthesized and screened for potential activity as novel crop protection agents.

Materials Science: Anilines and their derivatives are used in the synthesis of polymers and functional materials. The allyl group offers a site for polymerization or for grafting the molecule onto surfaces, suggesting potential applications in the development of new materials with tailored electronic or physical properties.

Q & A

Basic: What are the standard synthetic routes for N-Allyl-N-(2-fluorophenyl)amine, and what yields can be expected?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between allylamine and 2-fluorobenzyl halides (e.g., chloride or bromide) under basic conditions. For example, reacting 2-fluorobenzyl chloride with allylamine in the presence of Na₂CO₃ as a base at 80°C for 3 hours yields the primary amine product (~72% isolated yield). Subsequent acetylation with acetic anhydride produces the acetamide derivative (~53% yield). Purification is achieved via column chromatography using petroleum ether/ethyl ether gradients .

Key Steps:

- Base selection (e.g., Na₂CO₃) to deprotonate allylamine.

- Temperature control (80°C) to optimize reaction kinetics.

- Column chromatography (petroleum ether:ethyl ether, 50:50 or 40:60) for purification.

Basic: How is the structural integrity of N-Allyl-N-(2-fluorophenyl)amine confirmed after synthesis?

Methodological Answer:

Structural confirmation relies on spectroscopic techniques:

- ¹H NMR and ¹³C NMR : To verify substituent positions and allyl/fluorophenyl group integration. For example, allyl protons appear as distinct multiplets (δ 5.0–5.8 ppm), while aromatic protons from the 2-fluorophenyl group show splitting patterns influenced by fluorine .

- IR Spectroscopy : To identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for amines or C=O stretches at ~1650 cm⁻¹ for acetamides) .

Advanced: How can reaction conditions be optimized to improve yields in N-Allyl-N-(2-fluorophenyl)amine synthesis?

Methodological Answer:

Optimization strategies include:

- Catalyst Use : Pd/NiO under hydrogen atmosphere for reductive amination, achieving >90% yields in analogous reactions (e.g., N-benzylnaphthalen-1-amine synthesis) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in substitution reactions .

- Temperature Gradients : Gradual heating (e.g., 0°C → room temperature) minimizes side reactions in air-sensitive intermediates .

Data Contradiction Note:

Yields vary across studies (e.g., 72% for 2-chlorobenzyl derivatives vs. 85–89% for p-toluenesulfonamides). Differences may arise from steric effects of substituents or catalyst efficiency .

Advanced: What computational methods aid in predicting reactivity and intermediates in N-Allyl-N-(2-fluorophenyl)amine synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for nucleophilic substitution or radical cyclization steps. For example, DFT can predict regioselectivity in allyl group addition to fluorophenyl rings .

- Molecular Dynamics Simulations : Assess solvent effects and intermediate stability during benzannulation reactions involving ynamides .

Advanced: How are reactive intermediates (e.g., radicals or ynamides) stabilized during synthesis?

Methodological Answer:

- Inert Atmosphere : Reactions under argon or nitrogen prevent oxidation of sensitive intermediates like ynamides .

- Low-Temperature Quenching : Rapid cooling (-78°C) stabilizes radicals generated during aryl cyclization .

- Protecting Groups : Use of trimethylsilane (TMS) or tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyl or amine moieties .

Data Contradiction Analysis: How to resolve discrepancies in reported yields for N-Allyl amine derivatives?

Methodological Answer:

Discrepancies often stem from:

- Reagent Purity : Impurities in allylamine or halide precursors reduce yields.

- Chromatography Efficiency : Gradient elution (e.g., petroleum ether → ethyl acetate) improves separation of polar byproducts .

- Catalyst Loading : Higher Pd/NiO ratios (e.g., 1.1 wt%) enhance conversion rates in reductive amination .

Basic: What purification techniques are recommended for isolating N-Allyl-N-(2-fluorophenyl)amine?

Methodological Answer:

- Column Chromatography : Use silica gel with petroleum ether/ethyl ether or ethyl acetate gradients .

- Distillation : For low-molecular-weight derivatives, fractional distillation under reduced pressure removes volatile impurities .

- Recrystallization : Suitable for crystalline acetamide derivatives (e.g., using dichloromethane/hexane mixtures) .

Advanced: How does fluorine substitution at the ortho position influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : Fluorine increases electrophilicity of the aromatic ring, enhancing nucleophilic attack at the para position .

- Steric Hindrance : Ortho-fluorine restricts rotational freedom, affecting crystallinity and NMR splitting patterns .

- Radical Stability : Fluorine’s inductive effect stabilizes aryl radicals during cyclization, favoring 6-endo over 7-exo pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.